molecular formula C19H18F3N5O3S2 B14979706 N-(3,5-difluorophenyl)-2-[(5-{[(4-fluorophenyl)(methylsulfonyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide

N-(3,5-difluorophenyl)-2-[(5-{[(4-fluorophenyl)(methylsulfonyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide

Cat. No.: B14979706
M. Wt: 485.5 g/mol
InChI Key: JRDIZMGSWOOJEL-UHFFFAOYSA-N
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Description

N-(3,5-DIFLUOROPHENYL)-2-[(5-{[N-(4-FLUOROPHENYL)METHANESULFONAMIDO]METHYL}-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various fields, including medicinal chemistry and materials science. This compound features multiple functional groups, including fluorophenyl, triazole, and sulfonamide, which contribute to its diverse reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-DIFLUOROPHENYL)-2-[(5-{[N-(4-FLUOROPHENYL)METHANESULFONAMIDO]METHYL}-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE typically involves multi-step organic synthesis. The process may start with the preparation of the triazole ring, followed by the introduction of the sulfonamide group and the fluorophenyl groups. Key steps may include:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate alkynes.

    Introduction of the Sulfonamide Group: This step may involve the reaction of the triazole intermediate with a sulfonyl chloride derivative.

    Attachment of Fluorophenyl Groups:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-DIFLUOROPHENYL)-2-[(5-{[N-(4-FLUOROPHENYL)METHANESULFONAMIDO]METHYL}-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups such as alkyl or aryl groups.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Biological Research: It can be used as a probe to study biological pathways and molecular interactions.

    Materials Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(3,5-DIFLUOROPHENYL)-2-[(5-{[N-(4-FLUOROPHENYL)METHANESULFONAMIDO]METHYL}-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor to modulate its signaling pathways. The specific molecular targets and pathways involved depend on the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • **N-(3,5-DIFLUOROPHENYL)-2-[(5-{[N-(4-FLUOROPHENYL)METHANESULFONAMIDO]METHYL}-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE
  • **N-(3,5-DICHLOROPHENYL)-2-[(5-{[N-(4-CHLOROPHENYL)METHANESULFONAMIDO]METHYL}-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE
  • **N-(3,5-DIBROMOPHENYL)-2-[(5-{[N-(4-BROMOPHENYL)METHANESULFONAMIDO]METHYL}-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE

Uniqueness

The uniqueness of N-(3,5-DIFLUOROPHENYL)-2-[(5-{[N-(4-FLUOROPHENYL)METHANESULFONAMIDO]METHYL}-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of multiple fluorine atoms, for example, can enhance the compound’s stability and bioavailability compared to its chloro- or bromo-substituted analogs.

Properties

Molecular Formula

C19H18F3N5O3S2

Molecular Weight

485.5 g/mol

IUPAC Name

N-(3,5-difluorophenyl)-2-[[5-[(4-fluoro-N-methylsulfonylanilino)methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C19H18F3N5O3S2/c1-26-17(10-27(32(2,29)30)16-5-3-12(20)4-6-16)24-25-19(26)31-11-18(28)23-15-8-13(21)7-14(22)9-15/h3-9H,10-11H2,1-2H3,(H,23,28)

InChI Key

JRDIZMGSWOOJEL-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SCC(=O)NC2=CC(=CC(=C2)F)F)CN(C3=CC=C(C=C3)F)S(=O)(=O)C

Origin of Product

United States

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